molecular formula C19H14ClN3O5 B2983534 N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide CAS No. 618397-19-6

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B2983534
CAS No.: 618397-19-6
M. Wt: 399.79
InChI Key: CYBLTHGOCUWSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide (CAS Number: 618397-19-6, Molecular Weight: 399.8 g/mol) is a synthetic furan carboxamide derivative of significant interest in medicinal chemistry and pharmacological research . This compound is characterized by a 4-acetamidophenyl group at the amide nitrogen and a 2-chloro-4-nitrophenyl substituent at the 5-position of the furan ring . Its molecular formula is C 19 H 14 ClN 3 O 5 . Compounds within this structural class have demonstrated potential for diverse biological activities. Research on analogous diarylamide-furan derivatives has identified potent inhibitory effects on urea transporters (UTs), suggesting this compound may hold value for investigating novel diuretic mechanisms with potential relative salt-sparing effects . Furthermore, the structural features of this molecule, including the acetamido and nitrophenyl groups, are associated with potential interactions with various enzymatic targets . Similar structures have been explored for antimicrobial properties and cytotoxic effects in vitro, indicating its potential application in infectious disease and oncology research . The compound is provided for in-vitro studies only and is strictly for research purposes. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c1-11(24)21-12-2-4-13(5-3-12)22-19(25)18-9-8-17(28-18)15-7-6-14(23(26)27)10-16(15)20/h2-10H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBLTHGOCUWSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be analyzed through its molecular structure, which features a furan ring substituted with various functional groups. The presence of the acetamido and nitrophenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Molecular Formula

  • C : 16
  • H : 14
  • Cl : 1
  • N : 3
  • O : 4

Molecular Weight

  • Molecular Weight : 337.75 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Properties : Research indicates that derivatives with similar structures exhibit antimicrobial activity, suggesting that this compound might also possess such properties.
  • Anti-inflammatory Effects : Compounds containing nitrophenyl groups are often associated with anti-inflammatory actions, which could be relevant for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antimicrobial Activity :
    • A study demonstrated that nitrophenyl derivatives showed significant antibacterial effects against various strains of bacteria, indicating potential for use in treating infections .
  • Cytotoxicity Assays :
    • In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines. Results showed that certain structural modifications enhance cytotoxic effects, suggesting that this compound could be optimized for cancer therapy .
  • Pharmacodynamics :
    • Investigations into the pharmacokinetics and pharmacodynamics of similar compounds revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding their therapeutic potential .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialSignificant activity against bacterial strains
CytotoxicityEnhanced effects on cancer cell lines
Anti-inflammatory potentialAssociated with reduced inflammation markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide, highlighting differences in substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties/Activities References
This compound (Target) C₁₉H₁₄ClN₃O₅ ~399.5 4-acetamidophenyl, 2-chloro-4-nitrophenyl Not explicitly reported; inferred from analogs
N-(2-benzoyl-4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide C₂₄H₁₄BrClN₂O₅ 525.735 2-benzoyl-4-bromophenyl, 2-chloro-4-nitrophenyl High density (1.571 g/cm³), high boiling point (606°C)
N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide C₁₈H₁₃Cl₂NO₂ 346.207 3-chloro-4-methylphenyl, 2-chlorophenyl No explicit activity data; structural analog
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide C₁₃H₁₀BrNO₃ 308.13 4-acetylphenyl, 5-bromofuran Intermediate in MMP-13 inhibitor synthesis
5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide C₁₇H₁₂ClN₂O₄S 375.81 4-sulfamoylphenyl, 2-chlorophenyl Potential sulfonamide-based bioactivity

Structural and Electronic Features

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems. In contrast, analogs like N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide () lack nitro groups, reducing electron withdrawal but increasing hydrophobicity due to methyl substituents.
  • Steric Effects : The 4-acetamidophenyl group in the target compound provides moderate steric bulk compared to the 2-benzoyl-4-bromophenyl group in the analog from , which may affect solubility and molecular packing.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~399.5 g/mol) is intermediate compared to analogs (e.g., 525.7 g/mol for and 346.2 g/mol for ). The nitro and acetamido groups may reduce aqueous solubility relative to smaller analogs like N-(4-acetylphenyl)-5-bromofuran-2-carboxamide ().
  • Thermal Stability : The high boiling point (606°C) and density (1.571 g/cm³) of the brominated analog () suggest that halogenation and nitro groups enhance thermal stability, a trend likely shared by the target compound.

Q & A

Q. What in silico methods predict physicochemical properties and ADMET profiles for this compound?

  • Methodological Answer :
  • Software Tools : Use SwissADME for logP (XLogP ~3.5 ), topological polar surface area (TPSA >100 Ų), and bioavailability radar.
  • Toxicity Prediction : Employ ProTox-II for hepatotoxicity alerts (e.g., nitro group metabolism ).
  • ADME : Simulate intestinal absorption (Caco-2 permeability) and cytochrome P450 interactions via pkCSM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.